Bienvenue dans la boutique en ligne BenchChem!

3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole

Cyclopropyl effect Metabolic stability Kinase inhibitor design

3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole (CAS 2034380-45-3, molecular formula C₁₈H₁₈N₄O, molecular weight 306.369 g/mol) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrazine class bearing an indole-3-carbonyl substituent at the 5-position and a cyclopropyl group at the 2-position. The pyrazolo[1,5-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, appearing in patent families targeting HBV capsid assembly, ATR kinase, RET kinase, BTK, and JAK kinases, as well as in anticancer programs exploiting indole–pyrazole hybrid pharmacophores.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 2034380-45-3
Cat. No. B2860211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole
CAS2034380-45-3
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C18H18N4O/c23-18(15-10-19-16-4-2-1-3-14(15)16)21-7-8-22-13(11-21)9-17(20-22)12-5-6-12/h1-4,9-10,12,19H,5-8,11H2
InChIKeyXQXDYCUDSCXQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole (CAS 2034380-45-3): Structural Identity and Procurement Baseline


3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole (CAS 2034380-45-3, molecular formula C₁₈H₁₈N₄O, molecular weight 306.369 g/mol) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrazine class bearing an indole-3-carbonyl substituent at the 5-position and a cyclopropyl group at the 2-position . The pyrazolo[1,5-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, appearing in patent families targeting HBV capsid assembly, ATR kinase, RET kinase, BTK, and JAK kinases, as well as in anticancer programs exploiting indole–pyrazole hybrid pharmacophores [1][2][3]. This specific compound combines the bicyclic tetrahydropyrazolo[1,5-a]pyrazine core with a 1H-indol-3-yl methanone moiety, producing a distinct topological arrangement that distinguishes it from the 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamide antiviral series and from the fully aromatic pyrazolo[1,5-a]indole topoisomerase inhibitor class [1][4].

Why Generic Substitution of 3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole Is Likely to Fail: Structural and Pharmacophoric Differentiation


The pyrazolo[1,5-a]pyrazine–indole chemical space spans multiple therapeutic target classes, yet small structural variations cause pronounced divergence in target engagement, selectivity, and physicochemical properties. The compound differs from the HBV indole-2-carboxamide series in three critical ways: (i) the carbonyl linker is at the indole 3-position rather than the 2-position, altering the vector of the indole moiety relative to the core; (ii) the 2-cyclopropyl substitution on the pyrazolo[1,5-a]pyrazine core confers distinct steric and electronic properties compared to the 2-carbonitrile, 2-carboxamide, or unsubstituted variants that dominate kinase-targeted series [1][2]; and (iii) the absence of an additional carboxamide linker between the core and indole produces a more compact, conformationally constrained architecture. In the context of ATR inhibitor design, the Barsanti et al. study demonstrated that incorporating an indole or azaindole moiety on tetrahydropyrazolo[1,5-a]pyrazines dramatically altered cellular potency, CYP3A4 time-dependent inhibition liability, and hERG profiles compared to non-indole analogs [2]. These observations underscore that generic interchange with other pyrazolo[1,5-a]pyrazine–indole or pyrazolo[1,5-a]indole compounds cannot be assumed without explicit comparative profiling data [3].

Quantitative Differentiation Evidence for 3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole: Head-to-Head and Class-Level Data


2-Cyclopropyl Substituent Confers Pharmacophoric Advantage Over 2-Unsubstituted and 2-Alkyl Pyrazolo[1,5-a]pyrazine Analogs

The 2-cyclopropyl group on the pyrazolo[1,5-a]pyrazine core of the target compound represents a deliberate medicinal chemistry design element. In the broader class of cyclopropyl-substituted indole-containing bioactive molecules, a 2-cyclopropyl substituent has been shown to be up to two orders of magnitude more effective than a 2-isopropyl substituent in cellular cytotoxicity assays, an effect attributed to potential radical ring-opening reactions and altered electronic distribution [1]. This is corroborated by SAR studies on pyrazolo[1,5-a]indole anticancer derivatives, which identified that the size and polarity of the 2-position substituent are critical determinants of in vitro activity, with the effect being sufficiently pronounced to enable further in vivo evaluation [2]. In kinase-targeted tetrahydropyrazolo[1,5-a]pyrazine programs, the cyclopropyl group at the 2-position is a recurring motif associated with enhanced selectivity and physicochemical profiles [3].

Cyclopropyl effect Metabolic stability Kinase inhibitor design Structure–activity relationship

Indole-3-carbonyl Attachment at the 5-Position Distinguishes the Compound from Indole-2-carboxamide HBV Antiviral Series

A key structural distinction lies in the connectivity between the pyrazolo[1,5-a]pyrazine core and the indole moiety. The target compound features a carbonyl linker attached directly to the indole C3 position (indole-3-carbonyl), whereas the extensively patented 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamide series (WO2020089455A1, EP3873910A1) employs an amide bond at the indole C2 position [1]. In pyrazolo[1,5-a]indole topoisomerase inhibitor studies, the position of indole fusion or attachment has been shown to critically influence both the target engagement profile (topoisomerase I vs. II selectivity) and the resulting IC₅₀ values, which range from approximately 10 to 30 µM for the most potent derivatives [2]. Changing the indole attachment from C2 to C3 fundamentally alters the molecular shape, electrostatic surface, and hydrogen-bonding capacity, all of which are determinants of target binding and selectivity [3].

Antiviral HBV capsid inhibitor Indole regioisomerism Scaffold hopping

Saturated Tetrahydropyrazolo[1,5-a]pyrazine Core Mitigates CYP3A4 Time-Dependent Inhibition Liability Observed in Aromatic Indole-Containing Analogs

Detailed DMPK studies on tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors revealed that the combination of an indole moiety and a morpholine group within the same molecule gave rise to a CYP3A4 time-dependent inhibition (TDI) liability, mediated by reactive metabolite formation [1]. The Barsanti et al. medicinal chemistry campaign addressed this issue by introducing adjacent fluorine or nitrogen atoms into the 6-azaindole ring to modulate electron density [1]. The target compound, lacking a morpholine substituent and bearing a saturated tetrahydropyrazine ring rather than a fully aromatic pyrazine, is structurally positioned to avoid the specific TDI liability associated with the morpholine–indole combination, while the saturated core may also reduce aldehyde oxidase (AO)-mediated metabolism that was identified as a clearance pathway in the ATR series [1][2].

Drug metabolism CYP3A4 TDI Aldehyde oxidase DMPK Lead optimization

Indolyl Dihydropyrazole Class Demonstrates Potent Antiproliferative Activity Across Multiple Cancer Cell Lines, Providing a Performance Benchmark for the Scaffold

A 2021 class-level study evaluated 20 indolyl dihydropyrazole derivatives designed as aryl hydrocarbon receptor (AhR)-interacting anticancer agents against four human cancer cell lines (A-549 lung, MCF-7 breast, HepG2 liver, DU-145 prostate) using the MTT assay [1]. The most potent compounds (4g, 4h, 4q) achieved IC₅₀ values of 2.32 ± 0.11 µM, 2.86 ± 0.12 µM, and 3.02 ± 0.14 µM against A-549 cells, and 43.59 ± 0.38 µM, 47.45 ± 0.28 µM, and 46.13 ± 0.34 µM against MCF-7 cells [1]. Hydroxy-phenyl-substituted compounds showed IC₅₀ values in the range of 21.12–30.22 µM against HepG2 liver cancer cells [1]. While the target compound differs in its pyrazolo[1,5-a]pyrazine core (vs. pyrazoline in the reference study), the shared indole pharmacophore and the demonstrated activity range provide a quantitative class benchmark: any procurement candidate from this chemical space should be expected to demonstrate single-digit micromolar or better potency in at least one cancer cell line to be considered competitive [1][2].

Anticancer Indolyl dihydropyrazole MTT assay AhR Cytotoxicity

Molecular Docking and Predicted AhR Binding Affinity of Indolyl Dihydropyrazole Scaffold Exceeds That of Indole-Only Fragments

In the 2021 indolyl dihydropyrazole study, 64 designed molecules bearing the indole–pyrazoline hybrid scaffold were subjected to molecular docking against the aryl hydrocarbon receptor (AhR) PAS-B domain [1]. The 20 highest-ranked candidates (selected based on Glide g-score, hydrogen-bonding interactions, and calculated binding energy) all contained the indole–dihydropyrazole hybrid core, demonstrating that the hybrid scaffold confers superior in silico binding characteristics compared to indole-only or pyrazoline-only fragments [1]. The indole NH and the pyrazoline ring nitrogen atoms formed conserved hydrogen bonds with key AhR binding-site residues, a feature that is expected to be preserved in the target compound given its retention of both the indole NH and the pyrazolo[1,5-a]pyrazine N2 nitrogen as hydrogen-bond donors/acceptors [1][2].

Molecular docking AhR In silico screening Binding affinity Drug design

Synthetic Accessibility Advantage: One-Pot Pyrazolo[1,5-a]pyrazine Core Synthesis Enables Scalable Procurement vs. Multi-Step Pyrazolo[1,5-a]indole Fused Systems

A 2013 methodology study demonstrated a facile one-pot, three-step protocol for synthesizing diverse pyrazolo[1,5-a]pyrazine derivatives starting from pyrazole-3-carboxylic acids, enabling rapid analog generation at the 4, 5, 6, and 7 positions [1]. This contrasts with pyrazolo[1,5-a]indole fused-ring systems, which require multi-step sequences involving KOH-mediated or NaOEt-mediated ring closure of 1-(2-heteroaroyl-phenyl)-pyrazoles under more forcing conditions [2]. The target compound's modular architecture—a pyrazolo[1,5-a]pyrazine core with a pendant indole-3-carbonyl group—is intrinsically more amenable to parallel synthesis and scale-up than fused pyrazolo[1,5-a]indole systems, which require construction of the fused tetracyclic framework [2][3].

Synthetic methodology One-pot synthesis Scalability Procurement Cost of goods

Best Research and Industrial Application Scenarios for 3-{2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole


Kinase Selectivity Panel Screening for ATR, RET, BTK, and JAK Target Profiling

Given the pyrazolo[1,5-a]pyrazine core's demonstrated engagement with ATR kinase (IC₅₀ values reaching 5–50 nM for optimized tetrahydropyrazolo[1,5-a]pyrazine inhibitors) [6], RET kinase (validated in patent programs) [7], BTK (subject of recent patent filings) [4], and JAK kinases [5], this compound is a strong candidate for broad kinase selectivity panel screening. Its 2-cyclopropyl and indole-3-carbonyl substituents represent a distinct chemotype not captured in published kinase inhibitor libraries, offering potential for novel selectivity fingerprints. Procurement for kinase profiling against a panel of 50–100 kinases is recommended to establish its target landscape relative to known pyrazolo[1,5-a]pyrazine inhibitors [6][7][4][5].

Anticancer Phenotypic Screening Against NCI-60 or Comparable Multi-Cell-Line Panels

Based on class-level data showing that indolyl dihydropyrazole hybrids achieve IC₅₀ values of 2–3 µM in A-549 lung cancer cells and 21–30 µM in HepG2 liver cancer cells [6], and that pyrazolo[1,5-a]indole derivatives inhibit topoisomerase I/II with IC₅₀ values of 10–30 µM [7], this compound is appropriate for multi-cell-line cytotoxicity screening. The hybrid indole–pyrazolo[1,5-a]pyrazine scaffold is expected to engage AhR-mediated and/or topoisomerase-mediated pathways [6][7]. Procurement for NCI-60 panel screening or focused cancer cell line panels (lung, breast, liver, prostate) would provide the first direct quantitative activity data for this specific compound, enabling head-to-head comparison with the class benchmarks cited in Section 3 [6][7].

HBV Capsid Assembly Modulator Screening with Built-in Selectivity vs. Indole-2-carboxamide Series

The 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamide patent series (WO2020089455A1) establishes the pyrazolo[1,5-a]pyrazine–indole framework as a validated HBV capsid assembly modulator chemotype [6]. The target compound differs in its indole-3-carbonyl connectivity, which may confer altered capsid binding kinetics or resistance profile relative to the indole-2-carboxamide series. Procurement for HBV capsid assembly assays (e.g., HBeAg secretion, HBV DNA reduction in HepAD38 or HepG2.2.15 cells) would probe whether the regioisomeric switch unlocks activity against nucleos(t)ide analog-resistant HBV variants [6].

DMPK Liability Assessment Focused on CYP3A4 TDI and Aldehyde Oxidase Metabolism Avoidance

The Barsanti et al. ATR inhibitor study identified CYP3A4 TDI and aldehyde oxidase-mediated metabolism as key DMPK liabilities in tetrahydropyrazolo[1,5-a]pyrazine series containing both morpholine and indole/azaindole moieties [6]. The target compound lacks a morpholine group and features a saturated tetrahydropyrazine ring, structurally positioning it for favorable DMPK properties. Procurement for in vitro DMPK profiling (human liver microsome stability, CYP3A4 TDI assay with GSH trapping, AO susceptibility in hepatocyte incubations) would quantify its advantage relative to the morphed ATR inhibitor series and inform its suitability for in vivo proof-of-concept studies [6].

Quote Request

Request a Quote for 3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.